Bienvenue dans la boutique en ligne BenchChem!

A-69412

Pharmacokinetics Leukotriene biosynthesis Cynomolgus monkey

Choose A‑69412 for its unique combination of low plasma protein binding (6–12%), extended 8‑h LTB4 suppression in primates, and >79‑fold selectivity over 12‑LO/15‑LO. Unlike zileuton or generic analogs, its hydrophilic profile minimizes non‑specific binding and ensures sustained target coverage in leukotriene‑driven disease models (asthma, ulcerative colitis, arthritis). Ideal reference standard for whole‑blood 5‑LO assays (IC₅₀ 1.4 µM). Request a quote for high‑purity (≥98%), research‑grade material.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 123606-23-5
Cat. No. B052435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-69412
CAS123606-23-5
SynonymsA 69412
A-69412
N-1-(fur-3-ylethyl)-N-hydroxyurea
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC(C1=COC=C1)N(C(=O)N)O
InChIInChI=1S/C7H10N2O3/c1-5(9(11)7(8)10)6-2-3-12-4-6/h2-5,11H,1H3,(H2,8,10)
InChIKeyPEYZZHBZAUNXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-69412 (CAS 123606-23-5): A Reversible, Hydrophilic 5-Lipoxygenase Inhibitor for Preclinical Inflammatory Research


A-69412 is a small, relatively hydrophilic N-hydroxyurea derivative that acts as a reversible, specific inhibitor of 5-lipoxygenase (5-LO), the enzyme initiating leukotriene biosynthesis from arachidonic acid. [1] It exhibits minimal plasma protein binding (6–12%) and demonstrates potent, long-acting inhibition of leukotriene formation across multiple species, supporting its utility in experimental models of asthma, ulcerative colitis, and other leukotriene-driven inflammatory conditions. [1]

A-69412 (CAS 123606-23-5) Procurement: Why Not All N-Hydroxyurea 5-LO Inhibitors Are Interchangeable


Superficially, many N-hydroxyurea 5-LO inhibitors share a common pharmacophore; however, A-69412 distinguishes itself through a unique combination of low plasma protein binding (6–12%) [1] and extended duration of action that is not recapitulated by generic analogs or earlier clinical candidates like zileuton. Its hydrophilicity minimizes non-specific protein interactions that can confound in vitro potency measurements, while its pharmacokinetic profile in preclinical species yields sustained leukotriene suppression not observed with structurally related but more lipophilic or rapidly cleared compounds. Consequently, substituting A-69412 with an off-the-shelf 5-LO inhibitor without accounting for these differential properties risks experimental failure due to inadequate in vivo exposure or misinterpretation of target engagement data.

A-69412 (CAS 123606-23-5) Differentiation Guide: Quantitative Head-to-Head Comparisons for Informed Sourcing


Extended In Vivo Duration of Action in Nonhuman Primates: A-69412 vs. Zileuton

In cynomolgus monkeys, A-69412 maintains >50% inhibition of ex vivo LTB4 biosynthesis for 8 hours post-oral dosing, whereas zileuton (A-64077) provides significant inhibition only within the first 2 hours. This ~4-fold longer duration of leukotriene suppression translates directly to more robust and sustained pharmacodynamic effects in preclinical efficacy models.

Pharmacokinetics Leukotriene biosynthesis Cynomolgus monkey

Superior Potency in Human Whole Blood vs. Isolated Enzyme or Cell Assays

A-69412 exhibits a mean IC50 of 1.4 μM (range 0.5–3 μM across 9 donors) for inhibiting LTB4 formation in ionophore-stimulated human whole blood, which is 6.4-fold more potent than its IC50 of 8.9 μM in calcium ionophore-stimulated human PMNL. [1] This enhanced activity in a physiologically relevant matrix underscores the compound's favorable distribution into the blood compartment and low plasma protein binding (6–12%), [2] a property not shared by more highly bound 5-LO inhibitors.

Ex vivo efficacy Human whole blood Leukotriene B4

Oral Efficacy and Dose-Response in Rat Peritoneal Anaphylaxis

In a rat peritoneal anaphylaxis model, oral A-69412 at 10 mg/kg significantly inhibits leukotriene production even when administered 8 hours prior to challenge, with plasma concentrations declining from 44 μM at 0.5 h to 10 μM at 8 h. This contrasts with many early 5-LO inhibitors that exhibit poor oral bioavailability or rapid clearance, limiting their utility in chronic inflammation models.

In vivo pharmacology Passive anaphylaxis Oral bioavailability

Selectivity Profile: Potent Inhibition of 5-LO vs. 12-LO and 15-LO

A-69412 inhibits 5-LO with an IC50 of 1 μM for LTB4 formation, while exhibiting 79-fold and 114-fold lower potency against 15-LO (IC50 = 79 μM for 15-HETE) and 12-LO (IC50 = 114 μM for 12-HETE), respectively. This selectivity profile mitigates confounding effects on other eicosanoid pathways that could obscure interpretation of 5-LO-specific biology.

Selectivity Lipoxygenase isoforms Off-target activity

A-69412 (CAS 123606-23-5): Recommended Preclinical and Discovery Applications Based on Quantitative Differentiation


Chronic Inflammatory Disease Models Requiring Sustained 5-LO Inhibition

For rodent or nonhuman primate models of asthma, ulcerative colitis, or arthritis where leukotriene-driven pathology develops over days to weeks, A-69412 offers a clear advantage over shorter-acting inhibitors like zileuton. Its 8-hour duration of >50% LTB4 suppression in monkeys and the ability to dose 8 h before challenge in rats support once- or twice-daily oral dosing without loss of target coverage.

Ex Vivo Whole Blood Pharmacodynamic Assays

When measuring leukotriene inhibition in human whole blood to bridge preclinical and clinical candidate selection, A-69412 serves as an optimal reference standard. Its 1.4 μM mean IC50 in whole blood — significantly lower than in isolated PMNL — demonstrates the importance of matrix effects and validates the use of whole blood assays for predicting in vivo potency.

Target Validation Studies Requiring Isoform-Selective 5-LO Inhibition

In studies aimed at dissecting the specific contributions of 5-LO versus other lipoxygenases (12-LO, 15-LO) to disease pathophysiology, A-69412 provides a clean pharmacological tool. Its >79-fold selectivity over 15-LO and >114-fold over 12-LO minimizes cross-pathway interference, reducing the need for multiple orthogonal inhibitors and simplifying data interpretation.

Quote Request

Request a Quote for A-69412

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.